molecular formula C6H12O6 B15175280 Alpha-D-Altropyranose CAS No. 7282-80-6

Alpha-D-Altropyranose

Cat. No.: B15175280
CAS No.: 7282-80-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-TVIMKVIFSA-N
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Description

Alpha-D-Altropyranose is a type of D-altropyranose where the carbon bearing the anomeric hydroxy group has an alpha configuration It is a six-carbon monosaccharide with the molecular formula C6H12O6 This compound is a cyclic form of altrose, a rare sugar that is part of the aldohexose family

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Altropyranose can be synthesized through the oxidation of D-altrose. The process involves the use of specific reagents and conditions to ensure the formation of the alpha anomer. One common method is the use of bromine water to oxidize D-altrose to D-altro-hexodialdose, which is then reduced to this compound using sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic conversion of D-altrose. Enzymes such as aldose reductase can catalyze the reduction of D-altrose to this compound under controlled conditions. This method is preferred for large-scale production due to its efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Altropyranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-altro-hexodialdose.

    Reduction: Reduction of this compound can yield D-altrose.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Bromine water is commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various reagents such as acetic anhydride can be used for substitution reactions.

Major Products

    Oxidation: D-altro-hexodialdose.

    Reduction: D-altrose.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Alpha-D-Altropyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.

    Medicine: Research on this compound contributes to the development of therapeutic agents targeting carbohydrate-related diseases.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of alpha-D-altropyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as aldose reductase, which catalyzes its reduction to D-altrose. The molecular targets and pathways involved include carbohydrate metabolism pathways where this compound is converted to other sugars and metabolites.

Comparison with Similar Compounds

Alpha-D-Altropyranose can be compared with other similar compounds such as:

    Alpha-D-Glucopyranose: Both are six-membered ring structures, but alpha-D-glucopyranose is derived from glucose.

    Alpha-D-Mannopyranose: Similar in structure but differs in the orientation of hydroxyl groups.

    Alpha-D-Galactopyranose: Another aldohexose with a different configuration of hydroxyl groups.

This compound is unique due to its specific configuration and the resulting chemical properties, which make it valuable for specific applications in research and industry.

Properties

CAS No.

7282-80-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1

InChI Key

WQZGKKKJIJFFOK-TVIMKVIFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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